molecular formula C23H22N2OS B2746104 (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 476669-14-4

(2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No. B2746104
CAS RN: 476669-14-4
M. Wt: 374.5
InChI Key: CQMPDVUHYCCRTG-MOSHPQCFSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a thiazole ring (a ring containing nitrogen and sulfur), and a nitrile group (-CN). These functional groups can have various effects on the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl and thiazole rings are likely to be planar due to the nature of aromatic systems, while the rest of the molecule may have some degree of freedom to rotate around single bonds .


Chemical Reactions Analysis

The types of chemical reactions this compound can undergo would depend on the functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, the methoxy group on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction, and the thiazole ring could participate in various reactions typical for heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bond donors and acceptors, and the overall shape and size of the molecule .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving a closely related molecule, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, utilized DFT calculations and molecular docking to explore its molecular structure and potential biological effects. This study highlights the utility of computational chemistry in understanding the properties and interactions of complex molecules, which could be relevant for (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile in similar contexts (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

Synthesis and Structural Analysis

Another related study focused on the synthesis and structural characterization of thiazolyl-pyrazoles, providing insight into the methods for generating and analyzing similar thiazol-containing compounds. Such methodologies could be applicable for synthesizing and studying (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile (Ninganayaka Mahesha, H. Yathirajan, Holalagudu A. Nagma Banu, B. Kalluraya, R. Rathore, C. Glidewell, 2021).

Fluorescent Chemosensor Application

A phenyl thiadiazole-based Schiff base receptor study revealed the potential for using similar structures for the selective and sensitive detection of metal ions, illustrating the application of such compounds in developing chemical sensors and indicators for environmental and biological monitoring (A. K. Manna, S. Chowdhury, G. Patra, 2020).

Antihypertensive Drug Potential

Investigation into thiazol-imine derivatives for their potential as antihypertensive and cardiotropic drugs demonstrates the pharmaceutical relevance of thiazol compounds. This suggests that (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile could similarly be explored for therapeutic applications (I. Drapak, B. Zimenkovsky, L. Perekhoda, Мargarita Suleyman, H. Yeromina, N. Skaletska, N. Seredynska, A. Demchenko, 2019).

Electrochromic Device Development

The synthesis and application of dithienylpyrroles-based electrochromic polymers indicate the potential of similar molecular structures in the development of high-contrast electrochromic devices, which could include (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile for advanced material applications (Yuh-Shan Su, Jui-Cheng Chang, Tzi-Yi Wu, 2017).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials. Alternatively, it could be used as a starting point for the synthesis of a library of similar compounds, which could then be screened for biological activity .

properties

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-16(2)12-17-4-8-19(9-5-17)22-15-27-23(25-22)20(14-24)13-18-6-10-21(26-3)11-7-18/h4-11,13,15-16H,12H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMPDVUHYCCRTG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

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